molecular formula C17H13FN2O3S B12385042 N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide

N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide

Cat. No.: B12385042
M. Wt: 344.4 g/mol
InChI Key: RMNWCAVVOGDRGR-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-(2-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with quinoline-8-sulfonamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound a potential antimicrobial agent. Additionally, the fluorophenyl and quinoline groups may interact with other biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is unique due to the combination of the quinoline ring, sulfonamide group, and fluorophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the sulfonamide group, in particular, is crucial for its potential antimicrobial activity, distinguishing it from other fluorophenyl derivatives.

Properties

Molecular Formula

C17H13FN2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide

InChI

InChI=1S/C17H13FN2O3S/c18-14-8-2-1-7-13(14)15(21)11-20-24(22,23)16-9-3-5-12-6-4-10-19-17(12)16/h1-10,20H,11H2

InChI Key

RMNWCAVVOGDRGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)F

Origin of Product

United States

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